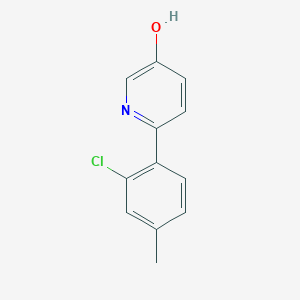

6-(2-Chloro-4-methylphenyl)pyridin-3-ol

Description

Properties

IUPAC Name |

6-(2-chloro-4-methylphenyl)pyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO/c1-8-2-4-10(11(13)6-8)12-5-3-9(15)7-14-12/h2-7,15H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VARXQQDBIRGILS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=NC=C(C=C2)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60692581 | |

| Record name | 6-(2-Chloro-4-methylphenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60692581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261938-15-1 | |

| Record name | 6-(2-Chloro-4-methylphenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60692581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Temperature and Solvent Effects

Chlorination with POCl₃ exhibits temperature-dependent efficiency. At 110°C, conversion rates exceed 90%, while lower temperatures (80°C) prolong reaction times. Polar aprotic solvents like N,N-dimethylaniline enhance POCl₃ reactivity by stabilizing intermediates, as demonstrated in the synthesis of 4,6-dichloropyridine-3-carboxylate.

Catalytic Systems

Radical initiators such as benzoyl peroxide (0.01 mol%) significantly improve SO₂Cl₂-mediated chlorination, reducing reaction times from 8 hours to 3 hours. Similarly, palladium catalysts (0.01–0.5 wt%) enable selective dechlorination in hydrogenation reactions, preserving functional groups like hydroxyls.

Comparative Analysis of Synthetic Routes

Route 1: Sequential Chlorination and Hydroxylation

-

Chlorinate 4-methylpyridine with POCl₃ → 2-chloro-4-methylpyridine.

-

Introduce hydroxyl group via hydrolysis of a methoxy-protected intermediate.

-

Perform Suzuki coupling to attach 2-chloro-4-methylphenyl boronic acid.

Advantages: High selectivity, established protocols.

Disadvantages: Multiple protection/deprotection steps.

Route 2: Direct Radical Chlorination and Coupling

Chemical Reactions Analysis

Types of Reactions

6-(2-Chloro-4-methylphenyl)pyridin-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The chloro group can be reduced to a hydrogen atom, forming a methylphenyl derivative.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products Formed

Oxidation: Formation of 6-(2-Chloro-4-methylphenyl)pyridin-3-one.

Reduction: Formation of 6-(2-Methylphenyl)pyridin-3-ol.

Substitution: Formation of 6-(2-Amino-4-methylphenyl)pyridin-3-ol or 6-(2-Thio-4-methylphenyl)pyridin-3-ol.

Scientific Research Applications

6-(2-Chloro-4-methylphenyl)pyridin-3-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-(2-Chloro-4-methylphenyl)pyridin-3-ol depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby inhibiting their activity. The chloro and methyl groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity .

Comparison with Similar Compounds

Key Insights :

- Methyl vs. Ethyl Groups : Methyl substituents at the 6-position (e.g., 2-Chloro-6-methylpyridin-3-ol) show favorable trends in reactivation studies, while ethyl chains improve resurrection capacity .

- Aryl vs. Alkyl Substituents : The 2-chloro-4-methylphenyl group in the target compound likely enhances target specificity compared to simpler alkyl substituents due to steric and electronic effects .

Physicochemical Properties

Substituents significantly alter solubility, molecular weight, and stability:

Key Insights :

Q & A

Q. What are the common synthetic routes for 6-(2-Chloro-4-methylphenyl)pyridin-3-ol, and what challenges arise during its purification?

The synthesis typically involves coupling reactions between substituted pyridine precursors and halogenated aryl groups. Key steps include:

- Suzuki-Miyaura cross-coupling to attach the 2-chloro-4-methylphenyl group to the pyridine ring.

- Hydroxyl group introduction via hydrolysis of protected intermediates (e.g., benzyl ethers) using catalytic hydrogenation or acidic conditions.

Challenges include controlling regioselectivity during coupling and minimizing side reactions from the chloro and methyl substituents. Purification often requires column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane to separate polar byproducts.

Q. How do the functional groups in this compound influence its reactivity and solubility?

- Hydroxyl group (-OH) : Enhances polarity and solubility in polar solvents (e.g., methanol, DMSO). It participates in hydrogen bonding, critical for interactions with biological targets.

- Chloro and methyl groups : Increase hydrophobicity, improving membrane permeability in biological assays. The chloro group also enables further functionalization via nucleophilic substitution.

Q. What spectroscopic methods are used to confirm the structure of this compound?

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR identify substituent positions (e.g., aromatic proton splitting patterns).

- IR Spectroscopy : Detects O-H stretches (~3200 cm<sup>-1</sup>) and C-Cl stretches (~550 cm<sup>-1</sup>).

- Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H]<sup>+</sup> at m/z 235.06).

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?

- Temperature control : Lower temperatures (0–5°C) during coupling steps reduce side-product formation.

- Catalyst selection : Pd(PPh3)4 or SPhos-Pd-G3 catalysts enhance Suzuki-Miyaura coupling efficiency.

- Solvent optimization : Use of anhydrous DMF or THF minimizes hydrolysis of intermediates. Yields >75% are achievable with rigorous exclusion of moisture.

Q. What strategies resolve contradictions in crystallographic data for halogenated pyridine derivatives like this compound?

- Twin refinement : Employ SHELXL’s twin law (e.g., BASF parameter) to model twinned crystals, common in halogenated aromatics due to stacking interactions.

- High-resolution data : Collect data at synchrotron facilities (λ < 1 Å) to improve resolution (<0.8 Å), critical for distinguishing Cl and CH3 groups in electron density maps.

Q. How does the substitution pattern (2-chloro vs. 3-chloro) on the phenyl ring affect biological activity in pyridine derivatives?

A comparative SAR study reveals:

Q. What computational methods predict the interaction of this compound with biological targets?

- Docking simulations (AutoDock Vina) : Model interactions with receptors (e.g., COX-2) using flexible ligand settings and scoring functions (e.g., MM/GBSA).

- MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories, highlighting key residues (e.g., Arg120, Tyr355) for hydrogen bonding.

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of structurally similar pyridine derivatives?

- Meta-analysis : Compare datasets across studies using standardized assays (e.g., MTT for cytotoxicity).

- Control experiments : Verify compound purity via HPLC (>95%) to rule out impurity-driven artifacts.

- Structural validation : Re-evaluate stereochemistry via X-ray crystallography if activity varies unexpectedly.

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.